

Using 2-(3-aminophenoxy)-N-phenylacetamide as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 2-(3-aminophenoxy)-N-phenylacetamide

CAS No.: 92906-39-3

Cat. No.: B1286804

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Application Note: **2-(3-Aminophenoxy)-N-phenylacetamide** as a Scaffold in Medicinal Chemistry

Executive Summary

This application note details the utility, synthesis, and handling of **2-(3-aminophenoxy)-N-phenylacetamide** (CAS: 92906-39-3). Structurally characterized by a phenoxyacetamide core linking an aniline moiety to a phenylacetamide tail, this molecule serves as a "privileged structure" in drug discovery. It is primarily utilized as a versatile intermediate for developing Type II Kinase Inhibitors (targeting VEGFR, PDGFR, and FGFR) and novel analgesic agents. Its unique geometry allows the acetamide group to function as a hydrogen-bond donor/acceptor pair within enzyme binding pockets, while the free amine provides a reactive handle for library diversification.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Property	Specification
IUPAC Name	2-(3-aminophenoxy)-N-phenylacetamide
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₂
Molecular Weight	242.27 g/mol
Physical State	Off-white to pale yellow solid
Melting Point	123–125 °C
Solubility	Soluble in DMSO, DMF, MeOH; Sparingly soluble in Water
pKa (Calculated)	~4.2 (Aniline NH ₂), ~13.5 (Amide NH)
Key Functional Groups	Primary Amine (Nucleophile), Ether (Linker), Amide (H-Bonding)

Synthesis Protocol: Regioselective O-Alkylation

The critical challenge in synthesizing this intermediate is achieving selective O-alkylation of 3-aminophenol without contaminating N-alkylation. While the phenoxide ion is a harder nucleophile than the amine, improper base selection can lead to mixed products.

Methodology: Williamson Ether Synthesis (K₂CO₃/Acetone)

Reaction Principle: The use of anhydrous Potassium Carbonate (K₂CO₃) in refluxing acetone generates the phenoxide anion in situ. The mild basicity of K₂CO₃ is generally insufficient to deprotonate the aniline amine significantly, thereby favoring O-alkylation over N-alkylation when reacting with 2-chloro-N-phenylacetamide.

Reagents:

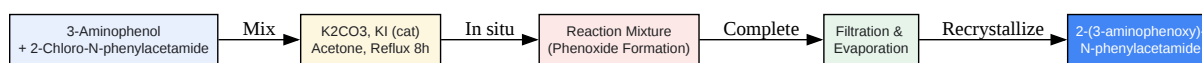
- 3-Aminophenol (1.0 eq)^[1]
- 2-Chloro-N-phenylacetamide (1.0 eq)

- Potassium Carbonate (anhydrous, 1.5 eq)
- Potassium Iodide (catalytic, 0.1 eq) – Accelerates the reaction via Finkelstein mechanism.
- Solvent: Acetone or 2-Butanone (MEK).

Step-by-Step Protocol:

- **Activation:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-aminophenol (10 mmol) in anhydrous Acetone (50 mL). Add K_2CO_3 (15 mmol) and stir at room temperature for 30 minutes to facilitate phenoxide formation.
- **Addition:** Add 2-chloro-N-phenylacetamide (10 mmol) and catalytic KI (1 mmol) to the mixture.
- **Reflux:** Heat the mixture to reflux (approx. 56°C for acetone) and stir vigorously for 6–8 hours.
 - **Checkpoint:** Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting phenol ($R_f \sim 0.4$) should disappear; the product will appear at a lower R_f due to increased polarity, but distinct from the starting chloride.
- **Workup:**
 - Cool the reaction mixture to room temperature.
 - Filter off the inorganic salts (KCl, excess K_2CO_3).
 - Concentrate the filtrate under reduced pressure to obtain a crude solid.[\[2\]](#)
- **Purification:**
 - Recrystallize the crude solid from Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 0 → 5% MeOH in DCM).
 - Target Yield: 75–85%.

Visual Workflow (DOT Diagram)



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Caption: Figure 1: Regioselective synthesis workflow via Williamson ether synthesis.

Application Note: Kinase Inhibitor Design

This intermediate is a valuable scaffold for "Fragment-Based Drug Design" (FBDD). The phenoxyacetamide motif acts as a flexible linker that can position the terminal phenyl ring into the hydrophobic "back pocket" of a kinase ATP-binding site, while the free amine allows for the attachment of a "hinge-binding" heterocycle.

Mechanistic Rationale

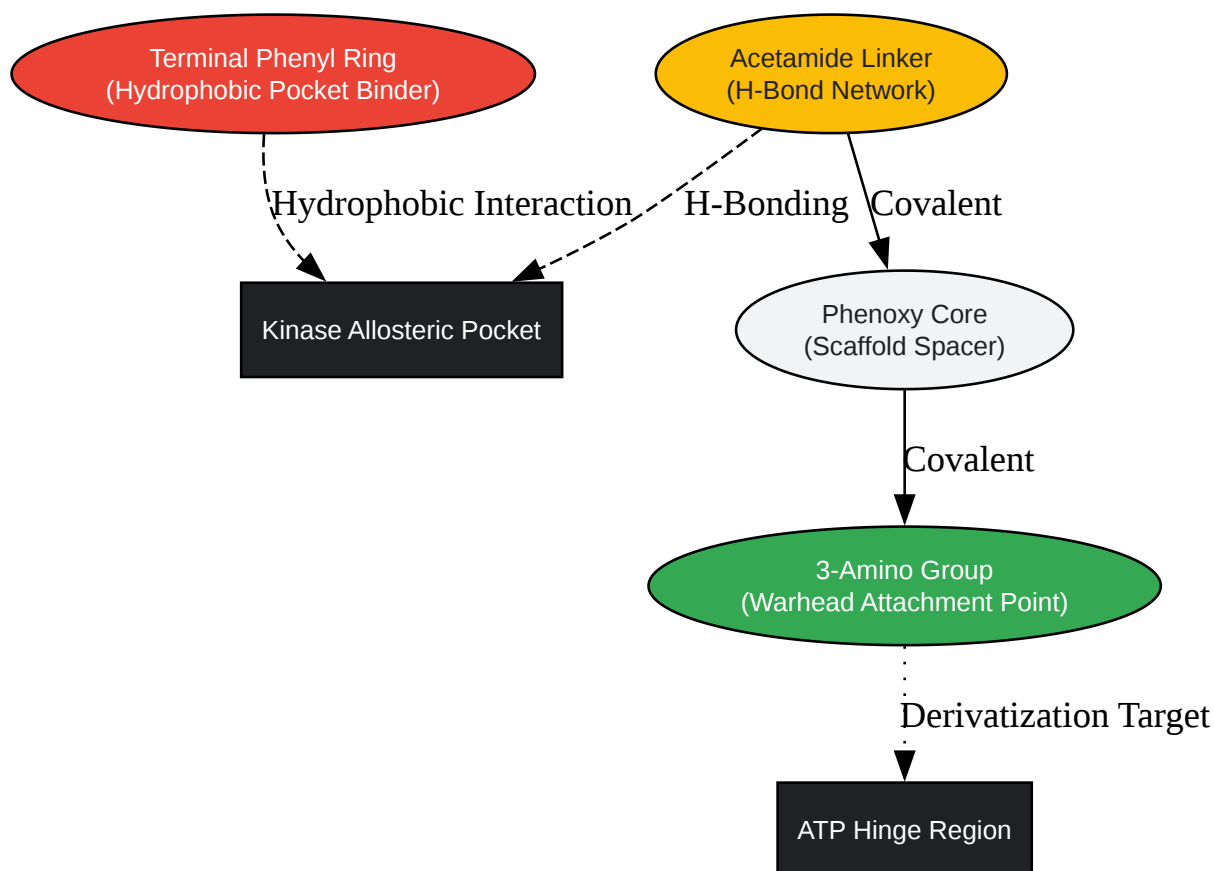
- The Linker (Acetamide): The amide nitrogen (NH) acts as a hydrogen bond donor, and the carbonyl (C=O) as an acceptor. This mimics the backbone interactions often seen in Type II kinase inhibitors (e.g., Imatinib, Sorafenib).
- The Handle (Amine): The 3-amino group is positioned to react with isocyanates (to form ureas) or acid chlorides (to form amides), creating a bridge to the ATP-binding hinge region.

Protocol: Urea Library Generation

To synthesize a library of urea-based kinase inhibitors using this intermediate:

- Dissolution: Dissolve **2-(3-aminophenoxy)-N-phenylacetamide** (0.5 mmol) in dry DCM (5 mL).
- Coupling: Add the appropriate Aryl Isocyanate (0.55 mmol) dropwise at 0°C.
- Reaction: Allow to warm to room temperature and stir for 2–4 hours.
- Isolation: The urea product often precipitates out of DCM. Filter and wash with cold ether.

Pharmacophore Mapping (DOT Diagram)



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Caption: Figure 2: Pharmacophore mapping of the scaffold within a theoretical Kinase binding pocket.

Quality Control & Analytical Validation

To ensure the integrity of the intermediate before using it in downstream steps, the following parameters must be met.

- HPLC Purity: >98% (Area %).
 - Column: C18 Reverse Phase (4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.
 - Detection: UV @ 254 nm.

- ¹H NMR (DMSO-d₆, 400 MHz):
 - δ 10.05 (s, 1H, Amide NH)
 - δ 7.60 (d, 2H, Phenyl-H)
 - δ 7.30 (t, 2H, Phenyl-H)
 - δ 6.90 (t, 1H, Phenoxy-H)
 - δ 6.15-6.25 (m, 3H, Aminophenoxy-H)
 - δ 5.05 (s, 2H, NH₂ - Broad singlet)
 - δ 4.65 (s, 2H, -O-CH₂-CO-)

Troubleshooting Note: If the product appears as an oil, it may contain residual solvent or unreacted 2-chloro-N-phenylacetamide. Trituration with cold diethyl ether usually induces crystallization.

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